

An In-depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-carbaldehyde

Cat. No.: B140515

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This technical guide provides a comprehensive overview of **2-phenylpyrimidine-5-carbaldehyde**, a heterocyclic aromatic aldehyde of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, outlines a potential synthetic route with a detailed experimental protocol, and explores its prospective applications based on the biological activities of structurally related compounds.

Chemical Identity and Properties

2-Phenylpyrimidine-5-carbaldehyde is a solid organic compound with the IUPAC name **2-phenylpyrimidine-5-carbaldehyde**. Its chemical structure consists of a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.

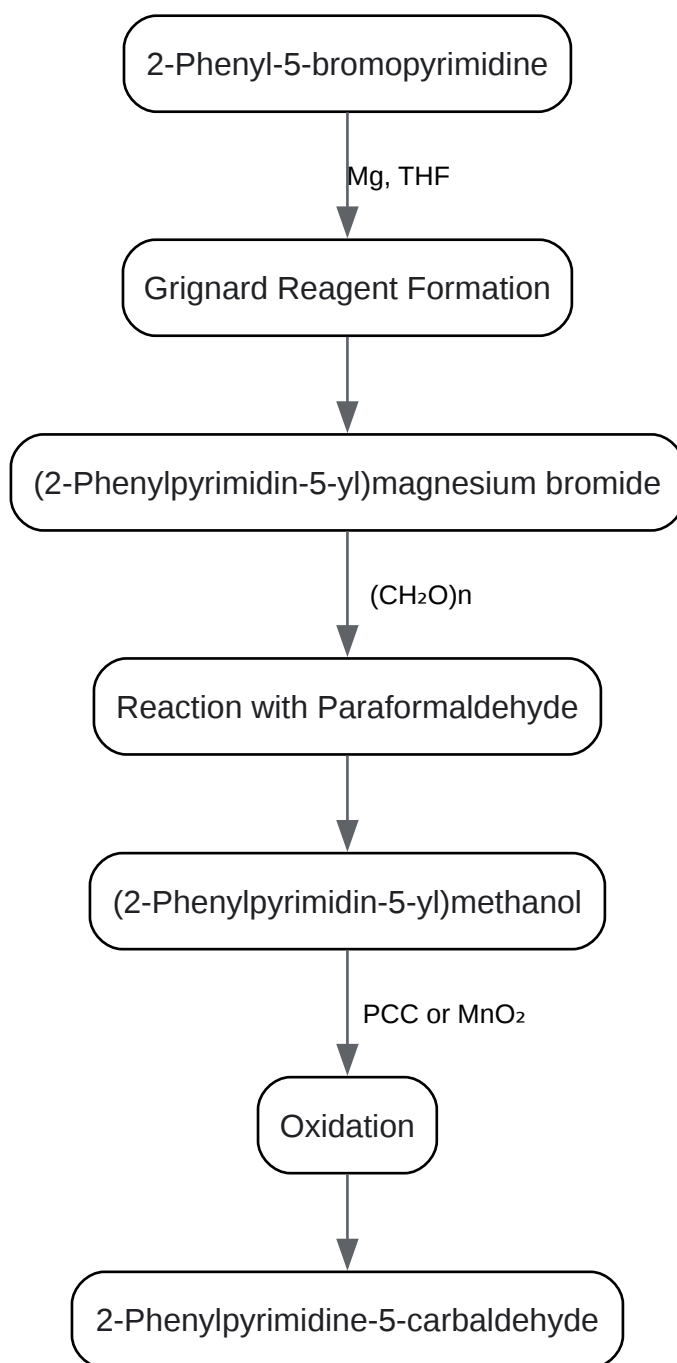
Table 1: Chemical Identifiers and Properties of **2-Phenylpyrimidine-5-carbaldehyde**

Property	Value	Reference(s)
IUPAC Name	2-phenylpyrimidine-5-carbaldehyde	
CAS Number	130161-46-5	
Molecular Formula	C ₁₁ H ₈ N ₂ O	
Molecular Weight	184.19 g/mol	
Appearance	Solid	
Melting Point	132.5-134 °C	
Boiling Point	244 °C at 760 mmHg (Predicted)	
SMILES	<chem>O=Cc1cncc(n1)c2ccccc2</chem>	
InChI Key	AUTGLFSBJLERMV- UHFFFAOYSA-N	

Synthesis of 2-Phenylpyrimidine-5-carbaldehyde

A specific, detailed experimental protocol for the synthesis of **2-phenylpyrimidine-5-carbaldehyde** is not readily available in the public domain. However, based on established organic chemistry principles, a plausible two-step synthetic route is proposed, starting from the commercially available 2-phenyl-5-bromopyrimidine. This proposed pathway involves a Grignard reaction followed by oxidation.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **2-phenylpyrimidine-5-carbaldehyde**.

Experimental Protocol (Proposed)

Step 1: Synthesis of (2-Phenylpyrimidin-5-yl)methanol

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
- **Grignard Reagent Formation:** Add a solution of 2-phenyl-5-bromopyrimidine (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction mixture may need gentle heating to initiate the Grignard reagent formation, which is indicated by the disappearance of the iodine color and a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.
- **Reaction with Paraformaldehyde:** Cool the Grignard reagent to 0 °C in an ice bath. Add dry paraformaldehyde (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- **Quenching and Extraction:** After the addition of paraformaldehyde, remove the ice bath and stir the reaction mixture at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (2-phenylpyrimidin-5-yl)methanol.

Step 2: Oxidation to **2-Phenylpyrimidine-5-carbaldehyde**

- **Oxidation:** In a round-bottom flask, dissolve the (2-phenylpyrimidin-5-yl)methanol (1.0 equivalent) obtained from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) or activated manganese dioxide (MnO₂) (5 equivalents) to the solution.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, filter the mixture through a pad of Celite to remove the oxidizing agent. Wash the Celite pad with DCM.

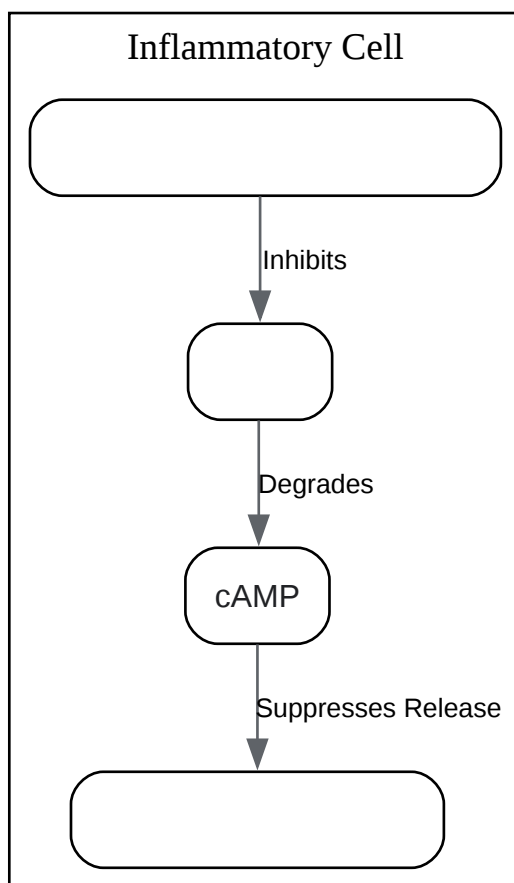
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **2-phenylpyrimidine-5-carbaldehyde**.

Potential Applications in Drug Discovery and Development

While the direct biological activity of **2-phenylpyrimidine-5-carbaldehyde** is not extensively documented, its structural motif is present in molecules with significant pharmacological properties. This suggests that **2-phenylpyrimidine-5-carbaldehyde** is a valuable building block for the synthesis of novel therapeutic agents.

Inhibition of Phosphodiesterase 4 (PDE4)

Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is particularly relevant for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

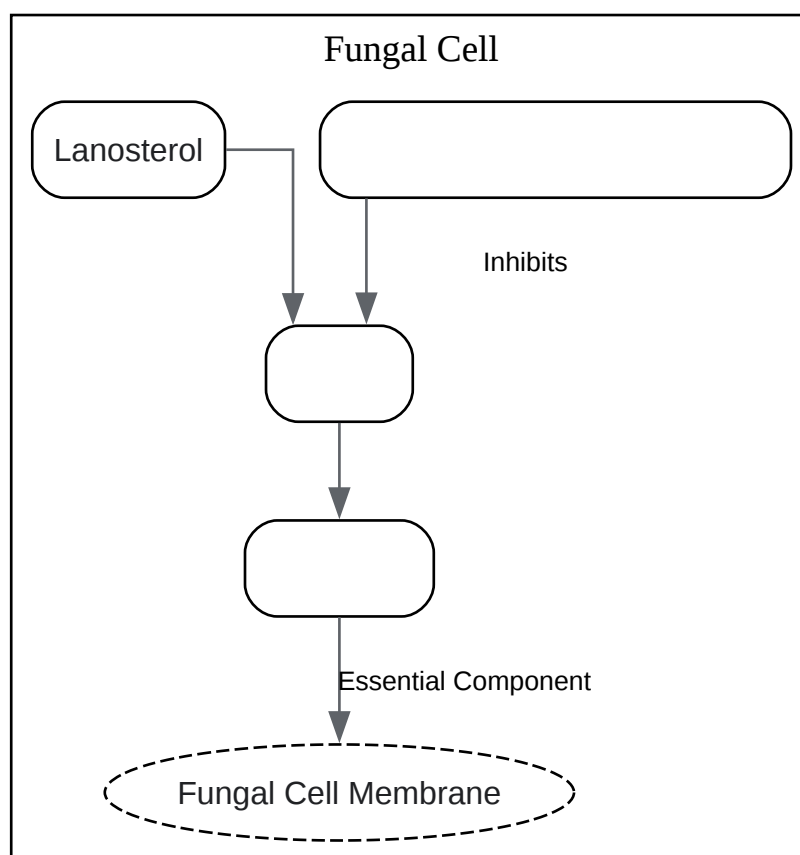


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Caption: Inhibition of PDE4 by 2-phenylpyrimidine derivatives.

Antifungal Activity through CYP51 Inhibition

Another promising area of application for 2-phenylpyrimidine derivatives is in the development of novel antifungal agents. Specifically, these compounds have been designed to target lanosterol 14 α -demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.



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Caption: Antifungal mechanism via CYP51 inhibition.

Conclusion

2-Phenylpyrimidine-5-carbaldehyde is a versatile chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. While a definitive, published synthesis protocol is not available, a plausible route has been proposed in this guide. The established anti-inflammatory and antifungal activities of its derivatives highlight the importance of **2-phenylpyrimidine-5-carbaldehyde** as a scaffold in modern drug discovery and development programs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenylpyrimidine-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140515#iupac-name-for-2-phenylpyrimidine-5-carbaldehyde\]](https://www.benchchem.com/product/b140515#iupac-name-for-2-phenylpyrimidine-5-carbaldehyde)

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